molecular formula C33H24O13 B2649004 Edgeworoside A CAS No. 120040-21-3

Edgeworoside A

Cat. No.: B2649004
CAS No.: 120040-21-3
M. Wt: 628.542
InChI Key: IKMYHRZEPWIULH-JJPXTECOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Edgeworoside A can be isolated from the flower buds of Edgeworthia chrysantha using various chromatographic techniques. The structures of the isolated compounds are established based on spectral data, particularly by the use of 1D NMR and several 2D shift-correlated NMR pulse sequences (1H-1H COSY, HSQC, and HMBC), in combination with acetylation reactions .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Edgeworoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Edgeworoside A has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

The mechanism of action of Edgeworoside A involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate AMP-activated protein kinase (AMPK), reduce oxidative stress and inflammation, and protect pancreatic beta cells from damage . These actions contribute to its anti-inflammatory, analgesic, and antidiabetic effects.

Comparison with Similar Compounds

Edgeworoside A is one of several coumarins isolated from Edgeworthia chrysantha. Other similar compounds include umbelliferone, 5,7-dimethoxycoumarin, daphnoretin, and edgeworoside C . While these compounds share some common biological activities, this compound is unique in its specific combination of anti-inflammatory, analgesic, and antidiabetic properties.

Conclusion

This compound is a coumarin compound with significant potential in various scientific research applications. Its unique combination of biological activities makes it a valuable compound for further study and potential therapeutic use.

Properties

IUPAC Name

7-hydroxy-3-(2-oxochromen-7-yl)oxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O13/c1-14-27(37)28(38)29(39)33(41-14)44-20-9-4-16-6-11-24(36)45-30(16)26(20)25-19(34)8-3-17-12-22(32(40)46-31(17)25)42-18-7-2-15-5-10-23(35)43-21(15)13-18/h2-14,27-29,33-34,37-39H,1H3/t14-,27-,28+,29+,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMYHRZEPWIULH-JJPXTECOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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